Muscimol-15N,d2 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

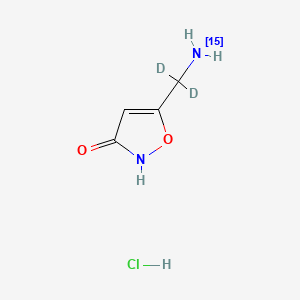

Muscimol-15N,d2 Hydrochloride is a synthetic derivative of muscimol, an isoxazole compound naturally found in the mushroom Amanita muscaria. This compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), making it particularly useful in scientific research for tracing and studying biochemical pathways .

准备方法

The preparation of Muscimol-15N,d2 Hydrochloride involves the use of deuterated reagents and isotopically labeled nitrogenThis process requires careful control of reaction conditions to ensure the correct incorporation of isotopes . Industrial production methods are similar but scaled up to meet the demand for research purposes .

化学反应分析

Isotopic Labeling

The incorporation of ¹⁵N and deuterium occurs during critical steps:

-

¹⁵N Labeling : Likely introduced via ¹⁵N-labeled ammonia or hydroxylamine during hydroxamic acid formation .

-

Deuterium Incorporation : Achieved using deuterated solvents (e.g., DCl) or reagents during purification .

High-Performance Liquid Chromatography (HPLC)

-

Separation : Uses mixed-mode chromatography (e.g., Torus column) to resolve muscimol from ibotenic acid and ergosterol .

-

Detection : UV (210 nm) or mass spectrometry (MS/MS) for sensitivity .

Capillary Electrophoresis

-

Conditions : 1M formic acid (pH 1.88) for ionization and migration of protonated muscimol .

-

Detection : Contactless conductivity, showing negative peaks for muscimol .

Mass Spectrometry

GABA-A Receptor Binding

This compound mimics GABA, binding to GABA-A receptors to facilitate chloride channel opening, leading to neuronal hyperpolarization .

Metabolic Stability

科学研究应用

Muscimol-15N,d2 Hydrochloride is widely used in scientific research due to its unique properties:

Chemistry: It serves as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.

Biology: The compound is used to study the function of gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Medicine: Research involving muscimol derivatives helps in the development of new therapeutic agents targeting GABA receptors.

Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry

作用机制

Muscimol-15N,d2 Hydrochloride primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it binds to GABA-A receptors, increasing the inhibitory effects of GABA. This leads to hyperpolarization of neurons and decreased neuronal excitability .

相似化合物的比较

Muscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed tracing studies. Similar compounds include:

Muscimol: The parent compound, naturally occurring in Amanita muscaria.

Ibotenic Acid: Another compound found in the same mushroom, which can be converted to muscimol.

Gaboxadol: A synthetic derivative used in research and potential therapeutic applications.

These compounds share similar structures and functions but differ in their specific applications and properties.

属性

分子式 |

C4H7ClN2O2 |

|---|---|

分子量 |

153.57 g/mol |

IUPAC 名称 |

5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |

InChI 键 |

IIDOLBNZAZXSHC-NCNFAYJMSA-N |

手性 SMILES |

[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl |

规范 SMILES |

C1=C(ONC1=O)CN.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。